molecular formula C7H11NOS B13251982 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide

7-Oxabicyclo[2.2.1]heptane-2-carbothioamide

Cat. No.: B13251982
M. Wt: 157.24 g/mol
InChI Key: WOSMUGMYGHIAJH-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbothioamide features a versatile 7-oxanorbornane scaffold, a structure of significant interest in medicinal chemistry and chemical synthesis . The core 7-oxabicyclo[2.2.1]heptane structure is a key component in compounds being investigated for their biological activity. For instance, derivatives of this scaffold are being explored as potential therapeutics for inducing chondrogenesis to treat joint damage and arthritis . Furthermore, this bicyclic system is found in potent inhibitors of protein phosphatase 5 (PP5), a promising target for anticancer drug development, as demonstrated by norcantharidin-based compounds . The carbothioamide functional group in this particular compound offers a reactive handle for further chemical modification and may influence its binding affinity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel analogs, exploring its potential in various research areas, including enzyme inhibition and as a building block for more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbothioamide

InChI

InChI=1S/C7H11NOS/c8-7(10)5-3-4-1-2-6(5)9-4/h4-6H,1-3H2,(H2,8,10)

InChI Key

WOSMUGMYGHIAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=S)N

Origin of Product

United States

Preparation Methods

Core Formation: 7-Oxabicyclo[2.2.1]heptane Scaffold Synthesis

The foundational step in preparing this compound is the construction of the 7-oxabicyclo[2.2.1]heptane ring system. The most widely employed method is the Diels–Alder cycloaddition reaction, which forms the bicyclic ring system with high stereoselectivity.

  • Intramolecular Diels–Alder Reaction: A diastereoselective intramolecular Diels–Alder reaction using chiral auxiliaries such as (R)-phenylglycinol has been demonstrated to yield the 7-oxabicyclo[2.2.1]heptane moiety in enantiopure form. This approach involves the cycloaddition of a diene and a dienophile tethered within the same molecule, providing control over stereochemistry and ring fusion (see Section 2.2 for examples).

  • Diels–Alder Reaction of Furan and Propiolate Derivatives: Another common strategy involves the Diels–Alder reaction between furan and methyl propiolate derivatives, followed by functional group manipulations such as bromination and hydroboration/oxidation to yield intermediates suitable for further derivatization.

Functionalization to Carbothioamide

Once the bicyclic core is established, the introduction of the carbothioamide group at the 2-position typically proceeds through the following steps:

  • Conversion of Carboxylic Acid or Ester to Carboximidamide: Starting from 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid or ester derivatives, conversion to carboximidamide (carbothioamide precursor) is achieved via amidation reactions using reagents such as thioamides or via intermediate formation of acid chlorides followed by treatment with thiourea or related sulfur nucleophiles.

  • Use of Lithium Hexamethyldisilazide (LiHMDS) and Aniline Derivatives: In some patented methods, amide bond formation is catalyzed by LiHMDS in the presence of aniline derivatives, which can be adapted for carbothioamide synthesis by substituting the amine source with thiol-containing nucleophiles.

  • Hydroboration/Oxidation and Debromination Steps: These steps prepare the bicyclic intermediate for conjugate addition and subsequent functional group transformations to install the carbothioamide moiety.

Industrial and Mild Condition Synthesis

Industrial preparation methods focus on reducing reaction times and increasing yields under mild conditions:

  • Mild Hydrolysis and Diels–Alder Steps: Efficient methods avoid long reaction times (e.g., 75 days in older methods) and high-pressure reactors by optimizing the Diels–Alder reaction conditions and hydrolysis steps to produce 7-oxabicyclo[2.2.1]heptane derivatives suitable for further conversion to carbothioamides.

  • Use of Zinc and Acetic Acid for Debromination: This mild reductive debromination step is crucial for preparing intermediates without harsh conditions, facilitating subsequent functionalization.

Summary of Key Synthetic Steps and Conditions

Step Reaction Type Starting Material Reagents/Catalysts Conditions Outcome/Intermediate Reference
1 Diels–Alder cycloaddition Methyl propiolate + furan Bromination agents, Rhodium catalyst Room temp to mild heating 7-Oxabicyclo[2.2.1]heptane core intermediate
2 Hydroboration/Oxidation Brominated bicyclic intermediate Borane reagents, H2O2, base Mild aqueous conditions Hydroxy-substituted bicyclic intermediate
3 Debromination Hydroxy-brominated intermediate Zinc, acetic acid Room temperature Debrominated bicyclic intermediate
4 Conjugate addition Debrominated intermediate Rhodium catalyst Controlled temperature Functionalized bicyclic intermediate
5 Amide/Carbothioamide formation Functionalized intermediate Aniline or thiourea derivatives, LiHMDS Anhydrous conditions This compound

Research Findings and Data Analysis

  • Stereoselectivity: The use of chiral auxiliaries in the Diels–Alder step provides access to enantiomerically enriched 7-oxabicyclo[2.2.1]heptane derivatives, crucial for biological activity and pharmaceutical applications.

  • Yield and Efficiency: Recent patented methods have improved yields significantly (up to 70-80%) with reaction times shortened from weeks to days under mild conditions, enhancing industrial viability.

  • Functional Group Compatibility: The synthetic routes demonstrate tolerance to various functional groups, allowing for diverse substitution patterns on the bicyclic scaffold, which is essential for tailoring biological properties.

  • Intermediate Versatility: Intermediates such as 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives serve as versatile platforms for further transformations, including carbothioamide formation.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

Table 1: Key Derivatives of the 7-Oxabicyclo[2.2.1]heptane Scaffold
Compound Name Functional Groups Key Properties/Applications References
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide -C(=S)NH₂ at C2 Potential bioactivity (theoretical); synthetic intermediate N/A
Norcantharidin 2,3-Dicarboxylic anhydride Anticancer activity; low toxicity
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester -COOCH₃ at C2 and C3 ROMP monomer for polymers with tunable Tg
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate -COOCH₃ at C2; conjugated diene Precursor for photoresponsive materials
7-Azabicyclo[2.2.1]heptane-2-carboxylate N at bridgehead; -COOCH₃ at C2 Respiratory irritant; lab reagent
2-(7-Oxabicyclo[2.2.1]heptan-3-ylidene)propanedinitrile -C(CN)₂ at C3 Electron-deficient dienophile in cycloadditions
Table 2: Bioactivity Comparison
Compound Biological Activity Mechanism/Application References
Norcantharidin Anticancer Inhibits protein phosphatase 2A (PP2A)
Thromboxane A2 analogs Cardiovascular modulation Agonists/antagonists at TXA2/PGH2 receptors
7-Azabicyclo[2.2.1]heptane derivatives Toxicity (oral LD₅₀ >300 mg/kg) Lab chemical with acute toxicity risks
Carbothioamide derivatives (hypothetical) Antimicrobial (predicted) Sulfur moiety enhances target binding N/A

Physicochemical Properties

Table 3: Thermodynamic and Structural Data
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Notes References
7-Oxabicyclo[2.2.1]heptane C₆H₁₀O 274–280 1.315 Bridging agent in organic synthesis
Methyl 7-oxabicyclo[...]-2-carboxylate C₈H₈O₃ 274.4 (predicted) 1.315 Photoreactive monomer
7-Oxabicyclo[...]-2-carboxylic acid C₇H₁₀O₃ N/A N/A Intermediate for anti-cancer drugs

Biological Activity

7-Oxabicyclo[2.2.1]heptane-2-carbothioamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pesticidal properties based on diverse research findings.

The molecular structure of this compound features a bicyclic framework with a sulfur-containing functional group, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₉NOS
Molecular Weight155.22 g/mol
IUPAC NameThis compound
Canonical SMILESC1C(C2C(C1(C(C2=O)S)N)N)C)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, a study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections.

  • Mechanism of Action : The antimicrobial activity is believed to result from the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

  • Case Study : A specific study investigated the effects of this compound on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis markers.

Pesticidal Activity

The compound has been investigated for its pesticidal properties, particularly in controlling nematodes and other agricultural pests. It has been noted for its effectiveness in reducing pest populations significantly compared to traditional pesticides.

  • Application : In agricultural settings, formulations containing this compound have shown promise in integrated pest management strategies.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A comprehensive analysis conducted using agar diffusion methods found that the compound exhibited higher inhibition zones against tested bacterial strains compared to standard antibiotics .
  • Synthesis and Biological Evaluation : Research focusing on the synthesis of derivatives of this compound demonstrated enhanced biological activity through structural modifications .
  • Pesticide Efficacy Trials : Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .

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